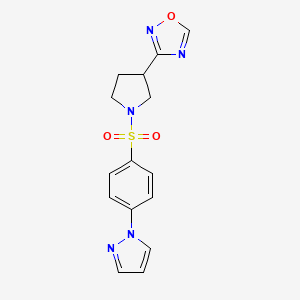

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

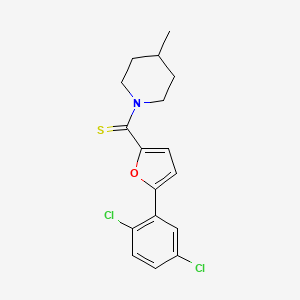

- The compound is a heterocyclic molecule containing an oxadiazole ring and a pyrazole moiety.

- It has a sulfonyl group attached to a pyrrolidine ring.

- The chemical formula is C₁₅H₁₄N₆O₄S.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the introduction of the sulfonyl group and the oxadiazole ring.

- Detailed synthetic pathways can be found in relevant research papers.

Molecular Structure Analysis

- The compound’s molecular structure includes the pyrazole and oxadiazole rings, connected by a sulfonyl group.

- The 3D arrangement of atoms determines its biological activity.

Chemical Reactions Analysis

- The compound may undergo reactions typical for pyrazoles and oxadiazoles, such as nucleophilic substitutions or cyclizations.

Physical And Chemical Properties Analysis

- Melting point, solubility, and stability are crucial properties.

- Spectroscopic techniques (NMR, IR, MS) can provide additional insights.

Scientific Research Applications

Anticancer Properties

A substantial body of research has focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives, revealing their potential as anticancer agents. For instance, substituted 1,3,4-oxadiazolyl tetrahydropyridines have been synthesized and studied for their anticancer activities, with some compounds showing moderate cytotoxicity against MCF-7 breast cancer cell lines (Redda & Gangapuram, 2007). Additionally, sulfonamidomethane-linked heterocycles, including pyrrolyl-oxadiazoles and pyrazolyl-oxadiazoles, have been prepared and assessed for their antimicrobial and cytotoxic activities, with certain derivatives exhibiting appreciable cytotoxic activity on A549 lung carcinoma cells (Swapna et al., 2013).

Catalytic Applications and Synthesis

The scientific exploration of 1,3,4-oxadiazoles extends into their synthesis and application as catalysts. Research has demonstrated the utility of sulfur-functionalized aminoacrolein derivatives for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting their role in medicinal chemistry (Tucker, Chenard, & Young, 2015). Moreover, magnetically separable graphene oxide anchored with sulfonic acid has been identified as a novel and highly efficient catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the potential of 1,3,4-oxadiazoles in green chemistry and catalysis (Zhang et al., 2016).

Antimicrobial and Enzyme Inhibition

The antimicrobial properties of 1,3,4-oxadiazoles have been extensively investigated, with numerous studies reporting on their efficacy against a range of bacterial and fungal pathogens. For example, novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups have exhibited antimicrobial activity, surpassing that of reference drugs in some cases (Alsaedi, Farghaly, & Shaaban, 2019). Similarly, sulfone-linked bis heterocycles have been synthesized and shown to possess antimicrobial and cytotoxic activities, with specific compounds demonstrating significant activity against various microbial strains (Muralikrishna et al., 2012).

Safety And Hazards

- Toxicity, environmental impact, and safety precautions should be assessed.

- Consult relevant literature for specific safety information.

Future Directions

- Investigate its potential as a drug candidate or agrochemical.

- Explore modifications to enhance its properties.

- Evaluate its efficacy in relevant biological assays.

Please note that this analysis is based on available information, and further research is recommended to address specific aspects. For detailed references, consult relevant scientific papers12.

properties

IUPAC Name |

3-[1-(4-pyrazol-1-ylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S/c21-24(22,19-9-6-12(10-19)15-16-11-23-18-15)14-4-2-13(3-5-14)20-8-1-7-17-20/h1-5,7-8,11-12H,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAAPVLSFSNBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2785102.png)

![5-(chloromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2785103.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(trifluoromethyl)-1,3-thiazole-5-carboxamide;hydrochloride](/img/structure/B2785105.png)

![(2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride](/img/structure/B2785107.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylsulfanylpropanamide](/img/structure/B2785110.png)

![2-Chloro-N-[(6-methoxy-5-phenylmethoxypyridin-2-yl)methyl]propanamide](/img/structure/B2785121.png)

![6-(4-Chlorophenyl)-2-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2785123.png)